

# Sesquimustard: A Technical Overview of its Chemical Properties and Synthetic Pathways

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## Compound of Interest

Compound Name: Sesquimustard

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**Sesquimustard**, known by its military designation Q, is a potent vesicant and a member of the sulfur mustard family of chemical warfare agents.<sup>[1][2]</sup> Its chemical name is 1,2-Bis[(2-chloroethyl)sulfanyl]ethane.<sup>[1]</sup> This document provides a comprehensive technical guide to the chemical structure, properties, and synthetic methodologies of **Sesquimustard**, intended for an audience of researchers and professionals in drug development and related scientific fields.

## Chemical Structure and Identification

**Sesquimustard** is an organosulfur compound with the chemical formula C<sub>6</sub>H<sub>12</sub>Cl<sub>2</sub>S<sub>2</sub>.<sup>[3]</sup> The molecule consists of an ethane bridge with a 2-chloroethylthio group attached to each carbon atom.<sup>[1]</sup> This structure is responsible for its high reactivity and vesicant properties.

The key identifiers for **Sesquimustard** are:

- IUPAC Name: 1,2-Bis[(2-chloroethyl)sulfanyl]ethane<sup>[1]</sup>
- CAS Number: 3563-36-8<sup>[1][3][4][5][6]</sup>
- Molecular Formula: C<sub>6</sub>H<sub>12</sub>Cl<sub>2</sub>S<sub>2</sub><sup>[3][5][6][7]</sup>

## Physicochemical and Toxicological Data

**Sesquimustard** is a white crystalline solid in its pure form, though impurities can give it a pale brown appearance.<sup>[1][3]</sup> It is characterized by low water solubility, in which it undergoes slow degradation, but is soluble in a range of organic solvents.<sup>[1][3]</sup> A summary of its key quantitative properties is presented in the table below.

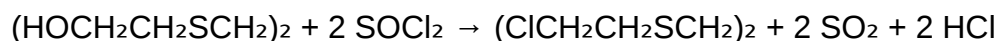
Property	Value	References
Molecular Weight	219.20 g/mol	<sup>[3][5]</sup>
Melting Point	56.5 °C	<sup>[1][3]</sup>
Boiling Point	328.7 °C at 760 mmHg	<sup>[7]</sup>
Density	1.229 g/cm <sup>3</sup>	<sup>[7]</sup>
Vapor Pressure	0.000357 mmHg at 25°C	<sup>[7]</sup>
Solubility in Water	Insoluble, slowly degrades	<sup>[1][3]</sup>
Solubility in Organic Solvents	Soluble in alcohols, hydrocarbons, lipids, and ethers	<sup>[1][3]</sup>

## Experimental Protocols

### Synthesis of Sesquimustard

The primary and most documented method for the synthesis of **Sesquimustard** involves the chlorination of its diol precursor, 1,2-bis(2-hydroxyethylthio)ethane.<sup>[2][3]</sup> This process is analogous to the synthesis of sulfur mustard from thiodiglycol.<sup>[3]</sup>

Reaction:



Detailed Methodology:

- **Precursor Preparation:** The synthesis begins with the preparation of the precursor, 1,2-bis(2-hydroxyethylthio)ethane.

- Chlorination: The diol precursor is reacted with a chlorinating agent. Common chlorinating agents include thionyl chloride ( $\text{SOCl}_2$ ), phosphorus trichloride ( $\text{PCl}_3$ ), or concentrated hydrochloric acid.[2][3] The reaction is typically conducted under controlled temperature and an inert atmosphere to prevent unwanted side reactions.[3]
- Purification: The crude product is then purified to remove byproducts and unreacted starting materials. Analysis of byproducts can provide insights into the specific synthetic route employed.[3]

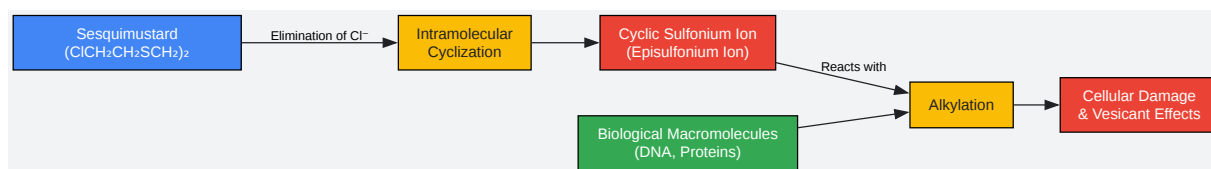
## Analytical Characterization

The identification and characterization of **Sesquimustard** and its byproducts are crucial for verification and research purposes. The primary analytical techniques employed are:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly specific technique for detecting and identifying **Sesquimustard** and related compounds.[8][9] Capillary column GC coupled with chemical ionization (CI) mass spectrometry can provide structurally significant fragmentation ions for unambiguous identification.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the molecular structure and purity of **Sesquimustard**. [10][11] The characteristic chemical shifts provide definitive structural information. For instance, in  $\text{CDCl}_3$ , the proton NMR spectrum of **Sesquimustard** shows a singlet at approximately 2.81 ppm for the ethane bridge protons and two triplets at around 2.92 ppm and 3.64 ppm for the chloroethyl protons.[10]

## Mechanism of Action and Biological Reactivity

**Sesquimustard**'s toxicity stems from its nature as a potent alkylating agent.[12] The presence of the two chloroethylthio groups allows for the intramolecular formation of highly reactive cyclic sulfonium ions (also known as episulfonium ions).[12] These electrophilic intermediates readily react with nucleophilic sites on biological macromolecules such as DNA and proteins, leading to cellular damage and programmed cell death.[12] This alkylation of critical cellular components is the underlying cause of its vesicant (blistering) effects.[2]



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Caption: Logical workflow of **Sesquimustard**'s mechanism of action.

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